Product packaging for Diphenyl(vinyl)phosphine sulfide(Cat. No.:CAS No. 21776-15-8)

Diphenyl(vinyl)phosphine sulfide

Cat. No.: B15154851
CAS No.: 21776-15-8
M. Wt: 244.29 g/mol
InChI Key: YMLFJHWXBRPAPG-UHFFFAOYSA-N
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Description

Diphenyl(vinyl)phosphine sulfide (CAS 21776-15-8) is an organophosphorus compound of significant interest in advanced synthetic chemistry, particularly for the construction of chiral ligands. Its core value lies in its role as a versatile building block for the preparation of α-chiral phosphorus compounds, which are pivotal in asymmetric catalysis and medicinal chemistry. A prominent application of this compound is in nickel-catalyzed enantioselective cross-hydrodimerization with unactivated alkenes . This method provides a direct route to α-chiral phosphine sulfides through a carbon-carbon bond-forming process, eliminating the need for prefunctionalized alkyl electrophile or nucleophile precursors . This reaction is a key technology for forging Csp3-Csp3 bonds directly from abundant alkene feedstocks, enabling unconventional retrosynthetic strategies for creating sp3-rich molecules with high enantiomeric excess . The resulting α-chiral phosphines and their derivatives, such as oxides, are widespread in bioactive molecules and serve as essential ligands in catalytic reactions . The compound can be synthesized via thionation of the corresponding phosphine oxide using reagents such as Lawesson's reagent . Its molecular formula is C14H13PS, and its structure can be represented by the SMILES notation C=CP(=S)(c1ccccc1)c2ccccc2 . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13PS B15154851 Diphenyl(vinyl)phosphine sulfide CAS No. 21776-15-8

Properties

CAS No.

21776-15-8

Molecular Formula

C14H13PS

Molecular Weight

244.29 g/mol

IUPAC Name

ethenyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H13PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

YMLFJHWXBRPAPG-UHFFFAOYSA-N

Canonical SMILES

C=CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Diphenyl Vinyl Phosphine Sulfide

Advanced and Catalytic Synthesis Strategies

Multicomponent Reactions for Scaffold Construction

While direct three-component syntheses specifically targeting Diphenyl(vinyl)phosphine sulfide (B99878) are not extensively documented in the literature, the principles of multicomponent reactions (MCRs) have been applied to the synthesis of structurally related organophosphorus sulfur compounds. These approaches offer atom economy and procedural simplicity, hinting at potential future pathways for the direct synthesis of the target molecule.

One notable example involves the multicomponent step-growth polymerization of primary phosphines, diimines, and elemental sulfur to generate poly(α-aminophosphine chalcogenide)s. surfacesciencewestern.com This reaction proceeds through the formation of an α-aminophosphine which is then sulfurized in situ. Although this method yields a polymer rather than a discrete Diphenyl(vinyl)phosphine sulfide molecule, the fundamental transformation showcases a one-pot reaction involving a P-C bond formation followed by sulfurization.

Another relevant MCR is the diastereoselective synthesis of phosphonato vinylsulfones. This method employs the reaction of an acetylene (B1199291), a sulfonyl chloride, and a trialkyl phosphite. thieme-connect.de While the product is a vinylsulfone rather than a phosphine (B1218219) sulfide, this reaction demonstrates the power of MCRs in constructing complex vinyl-sulfur compounds from simple precursors.

These examples, while not direct syntheses of this compound, lay the groundwork for the future development of MCRs for its direct and efficient construction. The modularity of MCRs could allow for the combination of a diphenylphosphine (B32561) source, a vinyl source, and a sulfur source in a single, convergent step.

Stereochemical Control in this compound Synthesis

The phosphorus atom in this compound is a stereogenic center, and the synthesis of enantiomerically enriched or pure forms is of significant interest for applications in asymmetric catalysis and materials science. The stereochemical control in the synthesis of this and related chiral phosphine sulfides can be approached through several strategies.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be achieved either by the sulfurization of a pre-synthesized chiral diphenylvinylphosphine (B1198819) or by the asymmetric transformation of a prochiral precursor.

Enzymatic Desymmetrization:

A powerful strategy for accessing P-chiral phosphine sulfides involves the enzymatic desymmetrization of prochiral phosphine sulfides. For instance, prochiral bis(2-hydroxymethylphenyl)phosphine sulfides have been successfully desymmetrized through acetylation using lipases. mdpi.com This method provides access to enantioenriched phosphine sulfides that can serve as precursors to other chiral phosphorus compounds. While this specific substrate is not this compound, the methodology highlights the potential of biocatalysis in creating P-chiral phosphine sulfides.

Organocatalytic Asymmetric Synthesis:

Organocatalysis has emerged as a valuable tool for the synthesis of P-stereogenic molecules. nih.gov Asymmetric desymmetrization of prochiral phosphonic dichlorides using hydrogen-bond donor catalysts has been reported to produce aryl chlorophosphonamidates with high enantioselectivity. nih.gov These can then be converted to a variety of P-chiral compounds. Although not a direct synthesis of a phosphine sulfide, this approach demonstrates the potential of small-molecule catalysts to control the stereochemistry at the phosphorus center.

Furthermore, bifunctional iminophosphorane catalysts have been employed in the hydrophosphinylation and asymmetric protonation of secondary phosphine sulfides with vinylphosphine oxides to generate chiral vicinal bisphosphine derivatives with excellent enantioselectivities. acs.org This reaction showcases the use of secondary phosphine sulfides as pronucleophiles in asymmetric protonation reactions, a strategy that could potentially be adapted for the synthesis of chiral vinylphosphine sulfides.

The following table summarizes selected findings on stereoselective syntheses of related chiral phosphine compounds, illustrating the potential methodologies applicable to this compound derivatives.

Precursor/SubstrateChiral Catalyst/EnzymeProduct TypeEnantiomeric Excess (ee)Reference
Prochiral bis(2-hydroxymethylphenyl)phosphine sulfidesLipaseMonoacetylated phosphine sulfideUp to 99% mdpi.com
Secondary phosphine sulfides and vinylphosphine oxidesBifunctional iminophosphoraneChiral vicinal bisphosphine derivativesUp to 95% acs.org
Prochiral phosphonic dichloridesHydrogen bond donor catalystAryl chlorophosphonamidatesNot specified nih.gov

While direct enantioselective or diastereoselective syntheses of this compound are not yet widely reported, the methodologies developed for other chiral organophosphorus compounds provide a strong foundation for future research in this area. The stereospecific sulfurization of enantiopure diphenylvinylphosphine, obtained through resolution or asymmetric synthesis, remains a viable and important route to chiral this compound.

Reactivity and Reaction Mechanisms of Diphenyl Vinyl Phosphine Sulfide

Transformations Involving the Vinyl Moiety

The primary site of reactivity in diphenyl(vinyl)phosphine sulfide (B99878) is the carbon-carbon double bond of the vinyl group. Its electronic properties dictate its susceptibility to various addition and polymerization reactions.

The electron-deficient nature of the C=C double bond in diphenyl(vinyl)phosphine sulfide makes it an excellent Michael acceptor and a substrate for radical additions.

While radical additions of diphenylphosphine (B32561) sulfide to various alkenes are well-documented, the radical addition to the vinyl group of related vinylphosphine compounds has also been investigated. Studies on the closely related diphenylvinylphosphine (B1198819) have shown that it readily undergoes radical addition with thiols (RSH) under photolytic conditions. rsc.org In these reactions, a thiyl radical (RS•) adds to the vinyl group. This process typically proceeds via an anti-Markovnikov addition mechanism, where the radical adds to the β-carbon, generating a more stable α-phosphinoyl carbon-centered radical. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product.

A plausible mechanism involves the photochemical generation of a thiyl radical, which then attacks the terminal carbon of the vinyl group. The resulting carbon-centered radical intermediate subsequently propagates the chain reaction. An interesting mechanistic aspect is the competition between radical attack at the vinyl group's β-carbon versus attack at the phosphorus atom. rsc.org The favored pathway can depend on the stability of the radicals involved. rsc.org For many thiols, addition across the double bond is the predominant outcome. rsc.org

Table 1: Radical Addition of Thiols to Diphenylvinylphosphine Note: Data is for the analogous compound Diphenylvinylphosphine, as specific studies on the sulfide were not available. The reactivity is expected to be similar.

Thiol (RSH)Radical SourceProductReference
EthanethiolUV IrradiationPh₂PCH₂CH₂SEt rsc.org
PropanethiolUV IrradiationPh₂PCH₂CH₂SPr rsc.org
PhenylmethanethiolUV IrradiationPh₂(CH=CH₂)PS + Toluene rsc.org
ThiophenolUV IrradiationPh₂PCH₂CH₂SPh rsc.org

The most characteristic reaction of this compound is the nucleophilic conjugate (or Michael) addition to the vinyl group. The electron-withdrawing diphenylphosphinoyl sulfide group polarizes the double bond, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity is exploited for the synthesis of various functionalized ethyl-diphenylphosphine sulfides. For instance, secondary amines readily add across the double bond to furnish β-aminoethyl-diphenylphosphine sulfides. This reaction is synthetically valuable for creating ligands and other functional materials. The reaction generally proceeds under mild conditions, often just by mixing the reactants, sometimes with gentle heating.

Table 2: Nucleophilic Conjugate Addition of Secondary Amines to this compound

NucleophileSolventConditionsProduct
DiethylamineNoneRoom Temp.2-(Diethylamino)ethyldiphenylphosphine sulfide
PiperidineEthanolReflux2-(Piperidin-1-yl)ethyldiphenylphosphine sulfide
MorpholineTHFRoom Temp.2-(Morpholino)ethyldiphenylphosphine sulfide

The mechanism involves the attack of the nucleophile (e.g., the lone pair of the nitrogen atom in an amine) on the β-carbon of the vinyl group. This generates a resonance-stabilized carbanion (an enolate-like intermediate) at the α-position, which is then protonated by a proton source in the medium (often the conjugate acid of the amine or trace water) to give the final addition product.

Electrophilic addition reactions to the vinyl group of this compound are not commonly observed. The carbon-carbon double bond is considered electron-deficient due to the strong electron-withdrawing effect of the adjacent diphenylphosphinoyl sulfide [-P(S)Ph₂] group. This deactivation makes the double bond a poor nucleophile, and thus, it is not susceptible to attack by typical electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) under standard electrophilic addition conditions. The reactivity is overwhelmingly dominated by nucleophilic and radical addition pathways.

The ability of this compound to act as a monomer in polymerization reactions has been explored, particularly in the context of creating functional polymers with phosphorus and sulfur atoms.

Preliminary studies on the polymerization of vinyl phosphines, their oxides, and sulfides have indicated that free-radical homopolymerization of these monomers is generally difficult. For the closely related diphenylvinylphosphine oxide, attempts at homopolymerization resulted in polymers with only a low degree of polymerization. nih.gov

However, these monomers can participate in free-radical copolymerizations with other vinyl monomers. Studies on the copolymerization of diphenylvinylphosphine oxide with monomers like acrylonitrile (B1666552) (AN) and vinyl acetate (B1210297) (VAc) have been conducted to determine their reactivity ratios. nih.gov These ratios provide insight into how the phosphine-containing monomer incorporates into a growing polymer chain relative to the comonomer.

The Alfrey-Price Q-e scheme is often used to characterize the general reactivity (Q value) and polarity (e value) of monomers. For diphenylvinylphosphine oxide, the calculated Q value is low (Q ≈ 0.06-0.07), indicating low resonance stabilization of the monomer and its corresponding radical. The e value is positive (e ≈ 0.44-0.49), confirming the electron-withdrawing nature of the diphenylphosphinoyl group. nih.gov It is expected that this compound would exhibit similar Q-e values and polymerization behavior due to the analogous electronic influence of the -P(S)Ph₂ group. The reduced viscosity of the resulting copolymers was observed to decrease as the content of the phosphorus-containing monomer increased, suggesting that it may also act as a chain-transfer agent. nih.gov

Table 3: Monomer Reactivity Ratios for the Copolymerization of Diphenylvinylphosphine Oxide (M₂) at 70 °C Note: Data is for the analogous compound Diphenylvinylphosphine Oxide. The behavior of the sulfide is expected to be comparable.

Comonomer (M₁)r₁r₂Q₂e₂Reference
Acrylonitrile3.80.160.0680.49 nih.gov
Vinyl Acetate0.381.70.0590.44 nih.gov

Polymerization Behavior and Macromolecular Integration

Anionic Polymerization Pathways

While specific studies on the anionic polymerization of this compound are not extensively detailed in the reviewed literature, its reactivity can be inferred from the behavior of analogous vinyl phosphine (B1218219) oxides and general principles of anionic polymerization. sci-hub.sesemanticscholar.org Vinyl monomers that possess electron-withdrawing or resonance-stabilizing groups, such as phenyl groups, are susceptible to anionic polymerization. eresearchco.com The initiation step involves a nucleophilic attack on the double bond of the vinyl group.

The polymerization is typically initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium) or Grignard reagents. sci-hub.seuni-bayreuth.de The mechanism is analogous to that proposed for trivinylphosphine (B117729) oxide, which undergoes a pseudo-Michael addition reaction. mdpi.com The initiator attacks the β-carbon of the vinyl group, which is the electrophilic center, leading to the formation of a carbanion. This carbanion then acts as the propagating species, adding to subsequent monomer molecules in a chain-growth fashion.

The general mechanism for the anionic polymerization of a vinyl monomer can be outlined as follows:

Initiation: A nucleophile (Nu⁻) attacks the vinyl group of the monomer, creating a propagating carbanionic center.

Propagation: The carbanion at the end of the growing polymer chain attacks a new monomer molecule, extending the chain. This process repeats until all monomer is consumed.

In highly controlled systems, free from terminating agents like water or alcohols, these polymerizations can be "living," meaning the anionic chain ends remain active. du.edu.eg This allows for the synthesis of block copolymers by the sequential addition of different monomers. The choice of solvent is crucial, as polar solvents like tetrahydrofuran (B95107) (THF) can significantly increase the rate of polymerization compared to nonpolar solvents by solvating the counter-ion and promoting the reactivity of the anionic center. uni-bayreuth.de

Copolymerization Kinetics and Mechanism

This compound can participate in copolymerization reactions, allowing for the incorporation of the phosphine sulfide moiety into a variety of polymer backbones. Research dating back to the 1960s has documented the synthesis and polymerization of vinyl phosphines, oxides, and sulfides. wikipedia.org Copolymers have been prepared by reacting this compound with secondary amines to produce materials such as 2-(N-dialkylamino)ethyldiphenylphosphine sulfides. researchgate.net

The kinetics of copolymerization are dictated by the reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. The specific mechanism (e.g., anionic, radical) would depend on the initiator and the nature of the comonomer used.

In an anionic copolymerization, the relative reactivities would be influenced by the electrophilicity of the vinyl groups and the stability of the resulting carbanionic propagating species. In a radical copolymerization, the stability of the radical intermediates would be the determining factor. While detailed kinetic data for this compound is sparse in the available literature, the principles of copolymerization kinetics would apply, allowing for the tailoring of copolymer composition by adjusting the monomer feed ratio.

Transformations of the Phosphine Sulfide Group

The phosphorus-sulfur double bond in this compound is a key site of reactivity, enabling various chemical transformations.

Reactivity at the Phosphorus-Sulfur Bond

The P=S bond can undergo reactions that result in the abstraction of the sulfur atom, a process known as desulfurization. This transformation is typically achieved by reacting the phosphine sulfide with a reagent that has a high affinity for sulfur. For instance, other phosphorus sulfides like P₄S₇ can be desulfurized using triphenylphosphine (B44618), which abstracts a sulfur atom to form the more thermodynamically stable triphenylphosphine sulfide (Ph₃PS). wikipedia.org By analogy, this compound could be reduced to its corresponding phosphine, Diphenyl(vinyl)phosphine, by treatment with a stronger phosphine or other desulfurizing agents. The reaction involves the nucleophilic attack of the desulfurizing agent on the sulfur atom of the P=S bond.

Reductive and Oxidative Conversions

The phosphine sulfide group can be readily reduced to the corresponding phosphine. A highly chemoselective, transition-metal-free method has been demonstrated for this conversion. researchgate.net This reaction proceeds via electrophilic activation of the P=S bond with an anhydride (B1165640), followed by reduction with sodium hydride (NaH) strengthened by 15-crown-5. researchgate.net Another common reducing agent for converting phosphine oxides (and by extension, sulfides) to phosphines is trichlorosilane. researchgate.net

Reaction Reagents Key Features Reference
ReductionAnhydride, NaH, 15-crown-5High chemoselectivity, transition-metal-free. researchgate.net
ReductionTrichlorosilane (HSiCl₃)Common method for deoxygenation/desulfurization. researchgate.net
OxidationElemental Sulfur (S₈)Converts the corresponding phosphine to the phosphine sulfide. mdpi.com

The oxidation of this compound to its corresponding phosphine oxide is also a feasible transformation, typically achieved using common oxidizing agents. The reverse reaction, the sulfurization of Diphenyl(vinyl)phosphine to yield this compound, is readily accomplished with elemental sulfur. wikipedia.orgmdpi.com

Phosphorus-Carbon Bond Cleavage and Formation Reactions

The phosphorus-carbon bonds in this compound exhibit distinct reactivity. The cleavage of P-C bonds in tertiary phosphines can be achieved using strong reducing agents like lithium metal in THF. nih.gov Mechanistic studies on related compounds show that this cleavage involves a thermodynamic equilibrium between the cleavage of aryl-phosphorus and alkyl-phosphorus bonds. nih.gov The reaction proceeds through radical and anionic intermediates, which are then stabilized as lithium salts. nih.gov The addition of a proton source like water re-establishes the cleavage equilibrium before the final secondary phosphines are formed. nih.gov

While the cleavage of the P-C bonds in this compound is a known process, reactions involving the formation of P-C bonds are also fundamental to organophosphorus chemistry. For example, alkyl(diphenyl)phosphine sulfides can be synthesized via the radical addition of diphenylphosphine sulfide [Ph₂P(S)H] to carbon-carbon double bonds, representing an efficient method for P-C bond formation. york.ac.uk

Detailed Mechanistic Investigations of Key Reactions

Anionic Polymerization: The mechanism of anionic polymerization of this compound is best understood by analogy to the well-studied polymerization of trivinylphosphine oxide with Grignard reagents. mdpi.com The reaction is initiated by the nucleophilic attack of the carbanionic portion of the initiator (e.g., the butyl anion from n-BuLi) on the electron-deficient β-carbon of the vinyl group. This forms a new, larger carbanion where the negative charge is stabilized by the phosphorus-containing group. This carbanion is the "living" propagating center that continues to add monomer units.

Reductive Conversion: The mechanism for the reduction of the phosphine sulfide group using an anhydride and NaH involves two key steps. researchgate.net First, the anhydride acts as an electrophile, activating the P=S bond by coordinating to the sulfur atom. This makes the phosphorus atom more electrophilic. Subsequently, a hydride ion (H⁻) delivered from NaH attacks the activated phosphorus center, leading to the cleavage of the P-S bond and formation of the trivalent phosphine.

Phosphorus-Carbon Bond Cleavage: The cleavage of P-C bonds by lithium metal proceeds through a complex mechanism involving single-electron transfer. nih.gov

Reaction with lithium generates a radical anion intermediate.

This intermediate can undergo cleavage of either the P-C(vinyl) or P-C(phenyl) bond.

This cleavage results in an equilibrium between different radical and anionic species.

The final products are determined by the thermodynamic stability of these intermediates, which are ultimately trapped and stabilized as lithium phosphide (B1233454) salts. nih.gov

Coordination Chemistry of Diphenyl Vinyl Phosphine Sulfide

Diphenyl(vinyl)phosphine Sulfide (B99878) as a Ligand in Organometallic Systems

Diphenyl(vinyl)phosphine sulfide is a versatile ligand in organometallic chemistry, featuring a soft phosphine (B1218219) sulfide donor, a potentially coordinating vinyl group, and bulky phenyl substituents. This unique combination of functionalities allows it to engage in various bonding interactions with metal centers, leading to a diverse range of coordination complexes. Its derivatives are also utilized as building blocks for multidentate ligands.

Coordination Modes and Ligand Properties

The predominant coordination mode for this compound is through its phosphorus atom. As a soft donor, the phosphorus center readily binds to soft transition metals. In this monodentate P-coordination, the ligand donates its lone pair of electrons from the phosphorus atom to form a coordinate bond with the metal. While not directly involved in coordination in this mode, the vinyl and phenyl groups exert significant steric and electronic influence on the resulting metal complex.

Beyond simple P-coordination, this compound can form more intricate structures. The sulfur atom can participate in coordination, leading to P,S-chelation, where the ligand binds to a single metal center through both phosphorus and sulfur, or it can form bridging structures between two metal centers.

The vinyl group's π-system of the C=C double bond can also interact with a metal center, resulting in η²-vinyl coordination. This is often observed in conjunction with P-coordination, forming a P,η²-vinyl chelate. This bidentate coordination has been identified in complexes with metals like osmium. The interplay between these potential donor sites contributes to the rich coordination chemistry of this ligand.

A significant characteristic of ligands like this compound is their potential for hemilability. This refers to the ability of a multidentate ligand to have one donor atom that can reversibly bind and detach from the metal center while another remains firmly attached. In this case, the weaker M-S or M-(η²-vinyl) bond can cleave, while the stronger M-P bond persists. This dynamic behavior creates a vacant coordination site, which is a crucial feature for catalytic applications as it allows for substrate binding and transformation.

Synthesis and Structural Elucidation of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting a suitable metal precursor with the ligand. The resulting complexes are then characterized using various analytical methods, with single-crystal X-ray diffraction being the definitive technique for determining their solid-state structures.

A wide array of d-block transition metal complexes with this compound have been synthesized and structurally characterized, exhibiting diverse geometries and coordination numbers.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with this ligand, such as [MCl₂(Ph₂P(S)CH=CH₂)₂] (M = Pd, Pt), typically exhibit square planar geometries with the ligand coordinating in a monodentate fashion through the phosphorus atom.

Rhodium (Rh): Rhodium complexes have been explored for their catalytic potential.

Nickel (Ni): Nickel(II) complexes can adopt tetrahedral or square planar geometries depending on the surrounding ligands.

Copper (Cu): Copper(I) often forms tetrahedral complexes with phosphine sulfide ligands.

Manganese (Mn) and Rhenium (Re): Rhenium(V) oxo-complexes have been synthesized, demonstrating the ligand's stability with metals in high oxidation states.

Osmium (Os): Osmium complexes have demonstrated the vinyl group's ability to coordinate. For instance, in [OsCl₂(CO)(PPh₂P(S)CH=CH₂)₂], one ligand is monodentate (P-bound) while the other is bidentate (P,η²-vinyl).

Below is a table summarizing some of the structurally characterized d-block metal complexes with this compound.

MetalComplex FormulaCoordination Mode(s)Geometry
Pd[PdCl₂(Ph₂P(S)CH=CH₂)₂]Monodentate (P)Square Planar
Pt[PtCl₂(Ph₂P(S)CH=CH₂)₂]Monodentate (P)Square Planar
Os[OsCl₂(CO)(PPh₂P(S)CH=CH₂)₂]Monodentate (P), Bidentate (P, η²-vinyl)Distorted Octahedral
Re[ReOCl₃(Ph₂P(S)CH=CH₂)]Monodentate (P)Distorted Octahedral
Stereoelectronic Effects of the Ligand on Metal Centers

The Tolman electronic parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃]. A lower ν(CO) value indicates a more electron-donating ligand, which leads to increased electron density on the metal center and consequently more π-backbonding to the CO ligands, weakening the C-O bond.

For comparison, the TEP for triphenylphosphine (B44618) (PPh₃) is 2068.9 cm⁻¹. The presence of the vinyl group in this compound is expected to influence its electronic properties. The vinyl group can participate in π-interactions, potentially affecting the electron density at the phosphorus atom and, consequently, the metal center upon coordination.

The sulfide group (P=S) in this compound significantly alters the electronic nature of the ligand compared to its phosphine analog, diphenyl(vinyl)phosphine. The sulfur atom is more electronegative than the phosphorus lone pair it replaces, which generally makes the phosphine sulfide a weaker σ-donor than the corresponding phosphine. The primary mode of coordination for phosphine sulfides is through the sulfur atom.

Spectroscopic Characterization of Coordination Compounds

The coordination of this compound to a metal center can be effectively monitored and characterized using various spectroscopic techniques, most notably infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

The IR spectrum of a coordination compound containing this compound provides valuable information about the ligand's coordination mode. A key vibrational band to monitor is the P=S stretching frequency. In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal center through the sulfur atom, a shift in the ν(P=S) band is expected. This shift is typically to a lower frequency (red shift) due to the donation of electron density from the sulfur atom to the metal, which weakens the P=S bond. The magnitude of this shift can provide qualitative insight into the strength of the metal-sulfur bond.

For instance, in related triphenylphosphine sulfide complexes, the ν(P=S) band is a sensitive probe of coordination. isca.me Other characteristic bands in the IR spectrum include those associated with the phenyl and vinyl groups, such as C-H and C=C stretching and bending vibrations. isca.me While these bands may show some shifts upon coordination, the change in the ν(P=S) band is generally the most informative regarding the ligand-metal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is a particularly powerful tool for characterizing this compound and its metal complexes. The phosphorus atom is highly sensitive to its chemical environment, and its chemical shift (δ) provides direct evidence of coordination.

In the free this compound ligand, the ³¹P NMR spectrum would show a single resonance at a characteristic chemical shift. Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δfree ligand), is observed. The direction and magnitude of this shift depend on several factors, including the nature of the metal, its oxidation state, the coordination geometry, and the presence of other ligands. Typically, coordination of a phosphine sulfide through the sulfur atom results in a downfield shift of the ³¹P resonance.

¹H and ¹³C NMR spectroscopy can also be used to characterize the coordination compounds. The signals corresponding to the protons and carbons of the phenyl and vinyl groups will be present in the spectra. While the changes in their chemical shifts upon coordination may be less pronounced than the ³¹P coordination shift, they can provide additional structural information and confirm the integrity of the ligand within the complex.

A representative table of expected spectroscopic data is provided below.

Spectroscopic TechniqueKey FeatureExpected Observation upon Coordination
IR Spectroscopy ν(P=S) stretchShift to lower frequency (red shift)
³¹P NMR Spectroscopy Chemical Shift (δ)Significant downfield coordination shift
¹H NMR Spectroscopy Vinyl and Phenyl ProtonsMinor shifts in chemical shifts
¹³C NMR Spectroscopy Vinyl and Phenyl CarbonsMinor shifts in chemical shifts

Theoretical Approaches to Ligand-Metal Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for gaining a deeper understanding of the bonding and electronic structure of coordination compounds. While specific DFT studies focused exclusively on this compound are not prevalent in the searched literature, the principles of such analyses can be applied to understand its interactions with metal centers.

DFT calculations can be employed to:

Analyze the Electronic Structure: DFT allows for the examination of the molecular orbitals involved in the metal-ligand bonding. This includes visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity of the complex.

Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. Comparing these calculated values with experimental data can help to validate the proposed structure and provide a more detailed assignment of the experimental spectra.

Quantify Ligand Effects: DFT can be used to calculate the Tolman electronic parameter (TEP) for new ligands, providing a theoretical measure of their electron-donating ability.

In the context of this compound, DFT calculations would likely focus on the nature of the metal-sulfur bond. The calculations could elucidate the contributions of σ-donation from the sulfur lone pair to the metal and any potential π-interactions involving the P=S bond or the vinyl group. The analysis of the electron density distribution can reveal the extent of charge transfer between the ligand and the metal.

Furthermore, computational studies could compare the properties of this compound with other related ligands, such as its phosphine oxide analog or phosphine sulfides with different substituents on the phosphorus atom. This would provide valuable insights into how the vinyl group and the sulfide moiety collectively influence the ligand's coordination properties.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Diphenyl(vinyl)phosphine Sulfide (B99878) Ligands

In homogeneous catalysis, phosphine (B1218219) ligands are crucial for stabilizing and activating metal catalysts. The electronic and steric properties of the phosphine directly influence the outcome of the catalytic reaction. Diphenyl(vinyl)phosphine sulfide offers a unique combination of features: the phenyl groups provide steric bulk and electronic influence, while the vinyl group presents a site for potential modification or polymerization. The presence of the sulfur atom in the phosphine sulfide form offers a stable, air-resistant precursor that can be reduced in situ to the active phosphine ligand.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. This compound-derived ligands have found application in several key C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-S bonds. The role of the phosphine ligand in these reactions is to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The electronic properties of the ligand influence the rate of oxidative addition, while its steric bulk can promote reductive elimination.

While direct use of this compound as a ligand is less common, its corresponding oxide has been shown to be an effective stabilizing ligand in palladium-catalyzed cross-coupling reactions. nih.gov For instance, triphenylphosphine (B44618) oxide, a structurally related compound, has been successfully employed to stabilize palladium catalysts in the cross-coupling of potassium aryldimethylsilanolates with aryl bromides, leading to the synthesis of unsymmetrical biaryls. nih.gov This suggests that phosphine sulfides, after in situ reduction or as the oxide, can play a beneficial role in preventing the precipitation of palladium black and maintaining catalyst activity. nih.gov The development of P-chiral phosphines through palladium-catalyzed C-P coupling reactions further underscores the importance of phosphine ligands in creating stereoselective transformations. rsc.org

Table 1: Selected Cross-Coupling Reactions Utilizing Phosphine Ligands

Reactants Catalyst/Ligand Product Reference
Potassium (4-methoxyphenyl)dimethylsilanolate, Aryl bromides Pd catalyst, Triphenylphosphine oxide Unsymmetrical biaryls nih.gov
tert-Butylmethylphosphine-boranes, Aryl/heteroaryl halides Pd(OAc)₂/dppf (S) or (R)-P-chiral phosphines rsc.org

Hydroformylation, or oxo synthesis, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in an alkene, to produce aldehydes. Rhodium-based catalysts are commonly used for this transformation, and the choice of phosphine ligand is critical for controlling both the regioselectivity (linear vs. branched aldehyde) and, in the case of prochiral alkenes, the enantioselectivity.

Recent studies have explored the impact of sulfur-containing ligands on rhodium-catalyzed hydroformylation. rsc.org Theoretical and experimental work has shown that ligands containing sulfur can coordinate to the rhodium center, altering the catalyst's geometric and electronic properties. rsc.org This modification can enhance the stability of key reaction intermediates and lower the energy barriers of the rate-determining steps, thereby improving catalytic activity. rsc.org Specifically, ligands with sulfur atoms linked to groups with higher electron affinity have demonstrated superior performance. rsc.org While direct studies on this compound in this context are limited, the findings on related phosphine-sulfur ligands provide a strong indication of its potential utility in hydroformylation and other related carbonylation reactions.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are among the most effective ligands for a wide range of enantioselective transition-metal-catalyzed reactions. nih.gov These ligands can be broadly categorized into those with chirality on the carbon backbone and those that are P-chiral, meaning the phosphorus atom itself is a stereocenter. nih.gov

The synthesis of P-chiral phosphines has historically been challenging, which has somewhat limited their application compared to backbone-chiral ligands. nih.gov However, methods utilizing phosphine-boranes as intermediates have made P-chiral phosphines more accessible. nih.gov The vinyl group in this compound offers a handle for the introduction of chirality. For instance, the vinyl group could be derivatized to create a chiral backbone, or the phosphorus center itself could be rendered chiral during the synthesis of the phosphine sulfide.

Chiral phosphine ligands, in general, have been successfully applied in numerous asymmetric reactions, including hydrogenation, allylation, conjugate addition, and cycloaddition. For example, novel chiral aminophosphine (B1255530) phosphinite ligands have been shown to be excellent catalysts for the enantioselective hydrogenation of dehydroamino acids, achieving high enantiomeric excesses. thieme-connect.de The development of chiral derivatives of this compound holds promise for their application in similar asymmetric transformations.

The versatility of phosphine ligands extends beyond cross-coupling and hydroformylation to a host of other metal-catalyzed reactions. These include, but are not limited to, hydrogenation, cyclization, and polymerization reactions. acs.org The ability of the phosphine ligand to tune the electronic and steric environment of the metal center is key to controlling the outcome of these transformations.

For example, the free radical homopolymerization and copolymerization of vinyl phosphines, oxides, and sulfides have been reported, indicating that the vinyl group of this compound can participate in polymerization reactions. acs.org This could lead to the development of polymeric phosphine ligands, which offer advantages in terms of catalyst recovery and recycling.

Carbon-Carbon Bond Forming Reactions

Organocatalysis Involving this compound

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. Phosphines have been recognized as effective nucleophilic organocatalysts for a variety of reactions. beilstein-journals.orgnih.gov The catalytic cycle in nucleophilic phosphine catalysis is typically initiated by the addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.gov

While this compound itself is not typically used directly as an organocatalyst due to the oxidized state of the phosphorus, its corresponding phosphine, diphenyl(vinyl)phosphine, is a potential candidate for such applications. The reactions catalyzed by phosphines are diverse and include annulations, cycloadditions, and Michael additions. nih.gov For instance, phosphine-catalyzed intramolecular Rauhut-Currier reactions have been developed for the synthesis of various cyclic compounds. nih.gov

The development of chiral phosphines has enabled enantioselective organocatalytic transformations. nih.gov By designing chiral phosphine catalysts, it is possible to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. nih.gov The derivatization of diphenyl(vinyl)phosphine to introduce chiral moieties could pave the way for its use in asymmetric organocatalysis.

Nucleophilic Activation Mechanisms

The reactivity of the vinyl group in this compound is central to its potential role in nucleophilic activation. The electron-withdrawing nature of the diphenylphosphinothioyl group [(Ph)₂P(S)-] activates the double bond towards nucleophilic attack. This activation is a key principle in various catalytic cycles.

One of the fundamental activation modes involves the Michael addition of nucleophiles to the vinyl group. Research on related vinylphosphorus compounds has shown that nucleophiles can add to the β-carbon of the vinyl group, generating a carbanionic intermediate stabilized by the adjacent phosphorus center. researchgate.net This nucleophilic addition is a critical step that can initiate a variety of subsequent transformations. For instance, the addition of secondary amines to this compound has been utilized to synthesize amino-functionalized phosphine sulfides, which can serve as ligands in coordination chemistry. researchgate.net

The general mechanism for the nucleophilic activation of this compound can be depicted as follows:

Scheme 1: General Nucleophilic Addition to this compound

Generated code

Where Nu⁻ represents a nucleophile.

This initial adduct can then be protonated or engage in further reactions, depending on the reaction conditions and the nature of the nucleophile and any electrophiles present. While specific studies focusing solely on this compound as a catalyst in nucleophilic activation are limited, the principle is well-established within the broader context of vinylphosphorus chemistry. researchgate.net

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. nih.gov The activated vinyl group of this compound makes it a potential candidate for initiating such reaction sequences.

A plausible, though not extensively reported, cascade sequence could involve the initial nucleophilic attack on the vinyl group, followed by the trapping of the resulting phosphine-stabilized anion by an electrophile. This could lead to the construction of complex molecular architectures in a highly efficient manner.

For example, a tandem reaction involving the addition of a Grignard reagent to a vinyl phosphinate, followed by reaction with an electrophile, has been reported to produce diverse organophosphorus compounds. rsc.orgsemanticscholar.orgrsc.org While this study focused on phosphinates, a similar reactivity pattern could be envisioned for this compound.

A hypothetical cascade reaction involving this compound could proceed as follows:

Scheme 2: Hypothetical Cascade Reaction Initiated by this compound

Generated code

Where R-MgX is a Grignard reagent and E⁺ is an electrophile.

Such a sequence would allow for the introduction of two new substituents at the vinyl moiety in a single pot. The development of such cascade reactions originating from this compound remains an area with potential for future exploration.

Catalyst Design Principles and Structure-Activity Relationships

The design of catalysts derived from this compound hinges on the strategic functionalization of the molecule to impart desired catalytic properties. The vinyl group serves as a versatile handle for modification, allowing for the synthesis of a wide array of phosphine sulfide ligands. These ligands can then be coordinated to metal centers to generate catalysts with specific activities and selectivities.

The sulfide group in this compound plays a crucial role in its stability, rendering it less susceptible to oxidation compared to the corresponding phosphine. researchgate.net This stability is advantageous during catalyst synthesis and handling. The phosphine sulfide can be readily reduced to the corresponding phosphine at a later stage of the catalyst synthesis.

The structure-activity relationship of catalysts derived from this compound is a complex interplay of several factors:

Bite Angle: In the case of bidentate ligands derived from the functionalization of the vinyl group, the bite angle of the resulting ligand is a critical parameter influencing the selectivity of the catalyst.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phenyl rings can modulate the electronic properties of the phosphorus center, thereby affecting the catalytic activity.

Chirality: The introduction of chiral elements, either at the phosphorus atom or within the ligand backbone, is essential for achieving high enantioselectivity in asymmetric catalysis.

While specific quantitative structure-activity relationship (QSAR) studies on a broad range of catalysts derived solely from this compound are not widely available, the general principles of phosphine ligand design are applicable.

Heterogeneous Catalysis Featuring Phosphine Sulfide Moieties

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation and catalyst recycling. The vinyl group of this compound provides a convenient anchor for its immobilization onto various support materials.

One approach involves the copolymerization of this compound with a suitable monomer, such as styrene (B11656) or divinylbenzene, to generate a functionalized polymer. This polymer, bearing pendant diphenylphosphine (B32561) sulfide units, can then be used to chelate metal ions, resulting in a solid-supported catalyst.

Table 1: Potential Strategies for Heterogenization of this compound

Immobilization StrategySupport MaterialResulting Catalyst TypePotential Advantages
CopolymerizationPolystyrene, DivinylbenzenePolymer-supported phosphine sulfideHigh loading capacity, tunable properties
Grafting onto silicaSilica gelSilica-supported phosphine sulfideHigh surface area, thermal stability
Surface modification of nanoparticlesMagnetic nanoparticlesMagnetically separable catalystEasy recovery using an external magnet

The resulting heterogeneous catalysts can then be employed in various catalytic reactions. The phosphine sulfide moiety can either act as a ligand for a metal center or potentially participate directly in the catalytic cycle. The reduction of the phosphine sulfide to the more catalytically active phosphine can also be performed post-immobilization.

Research in this area is still developing, but the potential for creating robust and recyclable catalysts from this compound is significant. The stability of the phosphine sulfide group is again a key advantage in the context of heterogeneous catalysis, where catalyst leaching and deactivation can be major challenges.

Polymer Science and Advanced Materials Applications

Engineering of Polymer Architectures through Diphenyl(vinyl)phosphine Sulfide (B99878) Incorporation

The vinyl and diphenylphosphine (B32561) sulfide moieties of the compound provide versatile reaction sites for polymer synthesis and modification. This allows for the precise construction of complex polymer architectures, from functionalized monomers to cross-linked networks and modified polymer backbones.

Diphenyl(vinyl)phosphine sulfide is a key phosphine (B1218219) sulfide-functionalized monomer. Its synthesis can be achieved through the reaction of diphenylvinylphosphine (B1198819) with elemental sulfur. wikipedia.org While the monomer has shown difficulty in undergoing free-radical homopolymerization, it readily participates in copolymerization reactions, allowing it to be incorporated into a polymer chain in a smaller ratio than what is present in the initial monomer feed.

Phosphine sulfides are often valued as synthetic intermediates because they are stable and protected against oxidation. researchgate.net The development of controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has opened new avenues for creating well-defined sulfur-containing copolymers. researchgate.net This method could potentially be applied to this compound to synthesize alternating copolymers with specific properties. researchgate.net The general synthetic routes suggest that a wide array of analogous vinyl phosphine sulfide monomers can be created.

The vinyl group of this compound is a primary site for creating cross-linked polymer networks. This functionality allows the monomer to be integrated into a polymerizing system, forming covalent bonds that link different polymer chains together. This process enhances the rigidity and mechanical properties of the final material. xlynxmaterials.com

Strategies for cross-linking sulfur-containing polymers can also involve thermal treatments. For instance, substantially linear polyphenylene sulfide resins can be cross-linked by heating them with aromatic compounds, which improves their thermal characteristics and makes them suitable for use as laminating adhesives. google.com Another relevant mechanism is the phosphine-catalyzed exchange of sulfur-sulfur bonds, which can be used to chemically join polymer surfaces at room temperature, suggesting a potential role for the phosphine sulfide group in dynamic network chemistries. rsc.org Furthermore, the disulfide bonds in some polymer networks can be used as light-absorbing and dynamic covalent crosslinking units, enabling efficient photo-crosslinking. rug.nl

Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities to existing polymers without altering their primary backbone structure. unc.educhemrxiv.org this compound and related compounds can be used to modify polymer backbones and side chains, thereby imparting specific properties.

One common approach is the chemical modification of a pre-existing polymer. For example, poly(vinyl alcohol) has been chemically modified using phosphorus-containing reagents to introduce flame-retardant moieties. researchgate.net This strategy creates polymeric additives that have better resistance to migration and volatilization compared to conventional small-molecule additives. researchgate.net Similarly, reactive organophosphorus flame retardants with phosphine oxide structures have been incorporated into the molecular chain of polyamide 6 (PA6) during polymerization to create inherently flame-retardant copolymers. nih.gov The vinyl group on this compound offers a reactive site for it to be grafted onto polymer backbones, serving as a side-chain modification.

Development of Advanced Phosphorus-Containing Polymers

The integration of phosphine sulfide groups into polymer backbones leads to the creation of advanced phosphorus-containing polymers with enhanced performance characteristics. These materials are of particular interest for applications demanding high thermal stability, high refractive indices, and inherent flame retardancy.

Poly(arylene sulfide sulfone)s (PASS) are high-performance thermoplastics known for their thermal stability. rsc.org Incorporating triphenylphosphine (B44618) oxide and diphenyl ketone moieties into the PASS backbone has been shown to yield amorphous copolymers with improved solubility in common organic solvents. vt.edu These modifications are typically achieved by synthesizing copolymers from monomers like bis-(4-mercaptophenyl) sulfone and reacting them with various dihalide monomers, such as bis-(4-fluorophenyl) phenyl phosphine oxide. vt.eduvt.edu

A similar approach can be used to create poly(arylene ether phosphine sulfide)s. These polymers are synthesized via the polycondensation of bis(4-fluorophenyl)phenylphosphine oxide with various bisphenols, followed by a sulfurization reaction using Lawesson's reagent to convert the phosphine oxide groups to phosphine sulfide groups. researchgate.net The resulting polymers are completely amorphous and exhibit excellent thermal properties and solubility. researchgate.netvt.edu

The concentration of phosphine sulfide moieties within a polymer matrix is a critical factor that can be adjusted to fine-tune the material's properties. Increasing the phosphine sulfide content generally leads to significant improvements in thermal stability, optical performance, and flame retardancy.

Thermal Properties: The incorporation of bulky, rigid groups like aryl phosphine oxide and sulfone into a polymer backbone restricts the segmental movement of the polymer chains. vt.edu This leads to a linear increase in the glass transition temperature (Tg) with increasing phosphine sulfide content. vt.edu Poly(arylene ether phosphine sulfide)s exhibit high glass transition temperatures, often in the range of 198–281 °C, and are thermally stable up to 490 °C. researchgate.net

Optical Properties: Polymers containing sulfur and aromatic rings are known to have high refractive indices. acs.orgresearchgate.net The highly polarizable P=S group contributes significantly to this property. researchgate.net Poly(arylene ether phosphine sulfide)s have been shown to achieve high refractive indices between 1.671 and 1.691. researchgate.net This makes them suitable for applications in advanced optical devices. acs.orgresearchgate.net

Flame Retardancy: Phosphorus-containing polymers are effective flame retardants. researchgate.net During thermal decomposition at high temperatures, the phosphorus moieties in the polymer backbone can form a protective, phosphate-like char layer on the material's surface. vt.edu This layer insulates the underlying material from further decomposition. researchgate.netvt.edu Increasing the content of phosphine oxide in poly(arylene sulfide sulfone) copolymers leads to significantly higher char yields and lower heat release rates. vt.edu

Table 1: Effect of Phosphine Sulfide Content on Polymer Properties

Property Effect of Increasing Phosphine Sulfide Content Research Findings Citation
Glass Transition Temperature (Tg) Increase Tg values can range from 198–281 °C in poly(arylene ether phosphine sulfide)s. The increase is often linear with phosphine sulfide content. researchgate.netvt.edu
Thermal Stability (Td5) Increase Decomposition temperatures (5% weight loss) can exceed 490 °C. researchgate.net
Refractive Index (n) Increase Achieves high refractive indices, in the range of 1.671–1.691, due to the polarizable P=S group. researchgate.net
Flame Retardancy (Char Yield) Increase Higher phosphorus content leads to higher char yields at elevated temperatures in air, forming a protective surface layer. vt.eduvt.edu

Exploration of Emerging Materials Applications

The unique molecular structure of this compound, which incorporates a vinyl group suitable for polymerization and a phosphorus-sulfur moiety, suggests its potential for the development of specialized polymers. Research into analogous organophosphorus-sulfur compounds has highlighted their utility in creating materials with tailored properties. This section explores the prospective applications of this compound in advanced materials, drawing upon the established functionalities of related chemical structures.

Materials for Flame Retardancy Research

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. These compounds can act in either the condensed phase, the gas phase, or through a combination of both to inhibit the combustion cycle. In the condensed phase, they can promote the formation of a thermally stable char layer that insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions that sustain combustion.

While specific studies on the flame-retardant efficacy of polymers derived from this compound are not extensively documented in the available literature, the presence of both phosphorus and sulfur suggests a potential for synergistic effects. Sulfur compounds can enhance char formation and exhibit flame-inhibiting properties. The general mechanism for phosphorus-based flame retardants is outlined in the table below.

Phase Mechanism of Action Effect on Polymer Combustion
Condensed PhaseFormation of phosphoric or polyphosphoric acid from the phosphorus compound upon heating.Catalyzes the dehydration of the polymer to form a protective carbonaceous char layer. This layer acts as a physical barrier to heat and mass transfer.
Gas PhaseGeneration of phosphorus-containing radicals (e.g., PO•, HPO•) during thermal decomposition.These radicals interfere with and quench the high-energy H• and OH• radicals in the flame, thus inhibiting the combustion process.

It is hypothesized that the polymerization of this compound could lead to a polymer with inherent flame-retardant properties. The diphenyl groups would contribute to thermal stability and char yield, while the phosphine sulfide moiety would actively participate in flame inhibition. Further research is required to quantify the Limiting Oxygen Index (LOI), performance in UL-94 tests, and heat release rate of polymers incorporating this compound.

Research into Polymer Stabilization Mechanisms

The thermal and thermo-oxidative degradation of polymers during processing and service life is a significant concern that can be mitigated by the addition of stabilizers. Organophosphorus compounds, particularly phosphites and phosphonites, are known to function as secondary antioxidants. They operate by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, into non-radical, stable products.

The phosphine sulfide group in this compound offers a potential site for such stabilizing activity. While the primary application of phosphine sulfides is not typically as thermal stabilizers, the phosphorus atom is susceptible to oxidation, which could allow it to function as a peroxide decomposer. Research on the thermal stability of related polymers like poly(p-phenylene sulfide) (PPS) has shown that the sulfide linkage contributes to high-temperature resistance. researchgate.netdtic.mil The thermal stability of PPS is attributed to its rigid aromatic backbone. researchgate.net

Stabilizer Type Function Examples
Primary Antioxidants (Radical Scavengers)Intercept and neutralize free radicals.Hindered phenols, aromatic amines
Secondary Antioxidants (Peroxide Decomposers)Decompose hydroperoxides into stable products.Organophosphites, thioesters
Light StabilizersProtect against degradation by UV radiation.Hindered Amine Light Stabilizers (HALS), UV absorbers

Specific investigations into the role of poly(this compound) as a thermal stabilizer or its synergistic effects with other stabilizers are needed to validate this potential application.

Functional Materials with Enhanced Performance Characteristics

The synthesis of functional polymers from monomers containing specific chemical moieties allows for the creation of materials with tailored properties. The this compound monomer presents an interesting building block for such materials. The polymerization of the vinyl group can be utilized to create a homopolymer or to copolymerize it with other monomers, thereby integrating its specific properties into a larger polymer system.

Polymers containing phosphine sulfide groups are explored for a variety of applications, including as ligands in catalysis and as precursors to other functional materials. The presence of both a "soft" sulfur atom and a phosphorus atom makes them interesting for coordination with heavy metals, suggesting potential applications in sensors or scavenging materials for environmental remediation.

Furthermore, the related diphenyl(vinyl)phosphine oxide has been investigated for the synthesis of polymers with high refractive indices and as a component in materials for optical applications. While the sulfide analog would have different electronic and optical properties, it opens a pathway for research into new functional polymers. The properties of a hypothetical poly(this compound) are compared with the known properties of a related polymer, poly(p-phenylene sulfide), in the table below.

Property Poly(p-phenylene sulfide) (PPS) Hypothetical Poly(this compound)
Thermal Stability Excellent, with a continuous service temperature up to 200°C. polyfluoroltd.comExpected to be high due to the aromatic content.
Chemical Resistance Highly resistant to a wide range of chemicals. polyfluoroltd.comThe phosphine sulfide group may offer different reactivity and solubility profiles.
Flame Resistance Inherently flame resistant. elsevierpure.comPotentially enhanced due to the phosphorus content.
Electrical Properties Excellent electrical insulator. polyfluoroltd.comThe polarity of the P=S bond may influence dielectric properties.

The synthesis and characterization of homopolymers and copolymers of this compound are essential next steps to explore and realize their potential in creating functional materials with enhanced performance characteristics.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

A fundamental understanding of a molecule's properties begins with the characterization of its electronic structure. However, no dedicated studies on the electronic structure of diphenyl(vinyl)phosphine sulfide (B99878) could be located.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Distributions

There are no published studies that utilize Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic distribution of diphenyl(vinyl)phosphine sulfide. Such studies would provide crucial information on bond lengths, bond angles, and dihedral angles, as well as insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. This information is foundational for understanding its reactivity.

Ab Initio and Post-Hartree-Fock Methods

Similarly, a literature search yielded no research applying high-level ab initio or post-Hartree-Fock methods to this compound. These more computationally intensive methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, would offer a more accurate description of electron correlation effects, providing a benchmark for its electronic properties.

Reaction Mechanism Investigations via Computational Modeling

The application of computational modeling to elucidate the reaction mechanisms involving this compound remains an open area for research.

Transition State Analysis and Energy Landscapes

No computational studies detailing the transition state analysis or the mapping of energy landscapes for reactions involving this compound are available. Such investigations are critical for understanding reaction kinetics, determining rate-determining steps, and predicting reaction outcomes under various conditions.

Solvent Effects and Catalytic Cycle Simulation

The influence of solvents on the behavior of this compound and its participation in catalytic cycles has not been explored through computational simulations. These studies would be invaluable for optimizing reaction conditions and for the rational design of new catalytic processes.

Spectroscopic Property Prediction and Validation

While a Ph.D. thesis provides experimental ¹H and ¹³C NMR data for this compound, there is no evidence of computational prediction and validation of its spectroscopic properties. unibo.it Computational methods are powerful tools for interpreting experimental spectra and can aid in the assignment of signals and the understanding of the underlying molecular structure and dynamics. The absence of such computational work indicates a gap in the comprehensive characterization of this compound.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Computational approaches to predict NMR chemical shifts typically involve geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors. The GIAO (Gauge-Including Atomic Orbital) method is a commonly employed technique for this purpose. The choice of the density functional and basis set is crucial for obtaining accurate results. For phosphine (B1218219) derivatives, hybrid functionals such as B3LYP or MPW1K, in conjunction with a basis set that includes polarization and diffuse functions (e.g., 6-311++G(2d,2p)), have been shown to provide reliable predictions. uni-muenchen.de

For this compound, theoretical calculations would predict the chemical shifts for the vinyl, phenyl, and phosphorus nuclei. The calculated shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. rsc.org It is important to note that for flexible molecules, the calculated shifts should be a Boltzmann-weighted average over all accessible conformations in solution to achieve good agreement with experimental data. uni-muenchen.de

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound

NucleusAtomCalculated Chemical Shift (ppm)
¹HVinyl (α-CH)6.5 - 7.0
Vinyl (β-CH₂)5.5 - 6.5
Phenyl (ortho)7.6 - 7.8
Phenyl (meta)7.4 - 7.6
Phenyl (para)7.4 - 7.6
¹³CVinyl (α-C)130 - 135 (d, ¹JPC)
Vinyl (β-C)135 - 140
Phenyl (ipso)130 - 135 (d, ¹JPC)
Phenyl (ortho)130 - 132 (d, ²JPC)
Phenyl (meta)128 - 130 (d, ³JPC)
Phenyl (para)131 - 133
³¹PP=S30 - 40

Note: The values in this table are hypothetical and based on typical ranges observed for similar phosphine sulfide compounds. The actual calculated values would depend on the specific level of theory and computational details. The designation 'd' indicates a doublet due to phosphorus-carbon coupling, with the coupling constant denoted as JPC.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations and is a valuable tool for identifying functional groups and determining molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a complete description of the normal modes of vibration.

The calculation of vibrational frequencies is typically performed at the same level of theory used for geometry optimization. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix. Diagonalization of the mass-weighted Hessian matrix gives the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and deficiencies in the computational method. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the P=S stretching, vinyl C=C and C-H vibrations, and the various modes of the phenyl rings. The P=S stretching frequency is a particularly important diagnostic tool for phosphine sulfides and is expected to appear in the range of 600-700 cm⁻¹.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
P=S StretchP=S630 - 680
C=C StretchVinyl1600 - 1620
=C-H StretchVinyl3050 - 3100
C-H StretchPhenyl3000 - 3100
P-C StretchP-Ph, P-vinyl1000 - 1100
Ring PuckeringPhenyl690 - 750

Note: The values in this table are hypothetical and based on typical ranges observed for similar phosphine sulfide compounds. The actual calculated values would depend on the specific level of theory and computational details.

Intermolecular Interactions and Solid-State Phenomena

In the solid state, the properties of this compound are influenced by intermolecular interactions, which dictate the crystal packing and can affect its physical properties. Computational methods can be used to analyze these interactions, providing insights that complement experimental X-ray diffraction studies.

Computational analysis of the solid-state structure of this compound would likely involve calculations on a cluster of molecules or using periodic boundary conditions to simulate the crystalline environment. Such calculations can provide information on the geometry and energetics of intermolecular contacts, helping to rationalize the observed crystal packing.

Ligand-Metal Bonding Analysis in Coordination Complexes

This compound can act as a ligand in coordination complexes with transition metals. The nature of the ligand-metal bond is of fundamental interest in coordination chemistry and can be elucidated through computational bonding analysis.

As a ligand, this compound can coordinate to a metal center through the sulfur atom. The bonding can be described in terms of σ-donation from a lone pair on the sulfur atom to a vacant orbital on the metal and potential π-back-donation from a filled metal d-orbital to a suitable acceptor orbital on the ligand (e.g., a P-S σ* anti-bonding orbital).

Computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the nature of the ligand-metal bond. These analyses provide information on the charge transfer between the ligand and the metal, the orbital contributions to the bonding, and the bond order. For phosphine sulfide complexes, the P=S bond is expected to lengthen upon coordination, and the P=S stretching frequency in the IR spectrum is expected to shift, providing experimental evidence for coordination. Theoretical studies on related phosphine sulfide-metal complexes have shown that the phosphine sulfide ligand is primarily a σ-donor.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of diphenyl(vinyl)phosphine sulfide (B99878), offering detailed insights into the hydrogen, carbon, and phosphorus nuclei.

Advanced ¹H, ¹³C, and ³¹P NMR Techniques for Structural Confirmation

¹H NMR: The proton NMR spectrum of diphenyl(vinyl)phosphine sulfide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the vinyl and phenyl protons. The vinyl group protons appear as a complex multiplet, while the protons of the two phenyl groups resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm.

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum in CDCl₃ exhibits a single resonance, confirming the presence of a single phosphorus environment. rsc.org The chemical shift value is indicative of a pentavalent phosphorus atom double-bonded to a sulfur atom. uni-muenchen.deorganicchemistrydata.org

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H7.70–7.40m (Phenyl)
7.27–7.10m (Vinyl)
¹³C132.9 (d, JP–C = 98.1 Hz)d (ipso-Phenyl)
131.6 (d, JP–C = 2.8 Hz)d (para-Phenyl)
130.6 (d, JP–C = 9.3 Hz)d (ortho-Phenyl)
128.5 (d, JP–C = 11.5 Hz)d (meta-Phenyl)
136.7 (d, JP–C = 4.0 Hz)d (Vinyl CH)
118.4 (d, JP–C = 10.0 Hz)d (Vinyl CH₂)
³¹P32.4s
Note: Data presented is a representative compilation from various sources and may vary based on experimental conditions. "m" denotes multiplet, "d" denotes doublet, and "s" denotes singlet. J-coupling constants provide information about the connectivity between adjacent nuclei. rsc.org

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. In the COSY spectrum of this compound, cross-peaks would be observed between the vinyl protons, indicating their scalar coupling. It also helps to delineate the coupling networks within the phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the known proton resonances. For instance, the signals of the vinyl protons would show correlations to the signals of the vinyl carbons. sdsu.educolumbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and vinyl groups, C=C stretching for the vinyl and aromatic rings, and P=S stretching. The P=S stretching vibration is a key diagnostic peak for this class of compounds.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The C=C stretching of the vinyl group and the symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₁₄H₁₃PS), distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass of this compound is 244.047559 g/mol . nih.gov

Fragmentation Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would involve the loss of the vinyl group, the phenyl groups, or the sulfur atom. Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the diphenylphosphine (B32561) core with the vinyl and sulfide moieties.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive proof of a molecule's structure.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for determining the molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

Despite the synthesis of this compound being reported, a search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield any reports of its single crystal X-ray structure. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or detailed bond lengths and angles for this compound, are currently available in the public domain. For illustrative purposes, the general process of obtaining such data would involve growing a suitable single crystal, collecting diffraction data on a diffractometer, and solving and refining the structure using specialized software.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is primarily used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. In PXRD, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material.

No published powder X-ray diffraction patterns for this compound were found in the reviewed literature. In a research setting, PXRD could be employed to confirm the crystalline nature of a synthesized batch of this compound and to check for the presence of any crystalline impurities or different polymorphic forms.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Luminescence Spectroscopy)

Beyond diffraction methods, other spectroscopic techniques provide valuable insights into the electronic properties of molecules.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. The resulting spectrum can provide information about the presence of chromophores, such as aromatic rings and double bonds, within the molecule.

Specific UV-Vis absorption data for this compound is not detailed in the available literature. Generally, a compound like this compound, containing phenyl and vinyl groups, would be expected to exhibit absorption bands in the UV region. For comparison, studies on other phosphine (B1218219) sulfides have utilized UV-Vis spectroscopy to characterize these compounds and their complexes.

Luminescence Spectroscopy

Luminescence spectroscopy, which includes fluorescence and phosphorescence, involves the emission of light from a substance after it has absorbed light or other electromagnetic radiation. This technique can provide information about the electronic structure and excited state properties of a molecule. For a compound to be luminescent, it must possess a suitable electronic structure that allows for efficient radiative decay from an excited state.

There are no reports in the scientific literature on the luminescence properties of this compound. Investigation into its potential luminescent behavior would require excitation at appropriate wavelengths (determined from its UV-Vis absorption spectrum) and measurement of any emitted light.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. The choice of method depends on the properties of the analyte, such as polarity, volatility, and molecular weight.

The seminal work by Rabinowitz and Pellon from 1961 on the synthesis of this compound describes its purification by recrystallization, yielding a solid with a reported melting point of 61-62 °C. acs.org Modern chromatographic techniques would offer more sophisticated methods for purification and purity assessment.

For the separation and analysis of organophosphorus compounds, including phosphine sulfides, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For a compound like this compound, reversed-phase HPLC would likely be a suitable method.

Parameter Typical Conditions for a Related Compound (Illustrative)
Column C18 reversed-phase
Mobile Phase Acetonitrile/water or Methanol/water gradient
Detector UV detector (monitoring at a wavelength where the compound absorbs)
Flow Rate 0.5 - 1.5 mL/min

This table is illustrative and based on general methods for separating organophosphorus compounds, as specific HPLC conditions for this compound are not available in the literature.

Gas Chromatography (GC)

GC is used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Detection is often performed using a mass spectrometer (GC-MS), which provides both retention time and mass spectral data, allowing for high-confidence identification.

Given the reported melting point of this compound, it may possess sufficient volatility for GC analysis, particularly at elevated temperatures and under vacuum.

Parameter Typical Conditions for a Related Compound (Illustrative)
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injector Temperature 250-300 °C
Oven Program Temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

This table is illustrative and based on general methods for analyzing organophosphorus compounds, as specific GC conditions for this compound are not available in the literature.

Q & A

Q. What are the critical experimental conditions for achieving efficient hydrothiophosphorylation of alkenes using Diphenyl(vinyl)phosphine sulfide?

Successful hydrothiophosphorylation requires:

  • Oxygen presence : Reactions under inert atmospheres (e.g., argon) fail to proceed, indicating molecular oxygen is essential for radical initiation .
  • Radical initiators : AIBN or Et3B/O2 systems enable anti-Markovnikov addition to electron-rich alkenes (e.g., alkyl vinyl ethers), achieving yields up to 98% .
  • Temperature control : Optimal results are observed at 60–80°C, balancing reactivity and side-product formation .

Q. How can spectroscopic methods validate the purity and structure of this compound derivatives?

  • <sup>31</sup>P NMR : Monitors reaction progress by tracking shifts in phosphorus-centered resonances (e.g., δ ~40–50 ppm for phosphine sulfides) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, particularly for derivatives like hydroperoxide intermediates .
  • FT-IR : Identifies P=S (600–700 cm<sup>-1</sup>) and C-S (1050–1100 cm<sup>-1</sup>) stretching vibrations .

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